4-Benzoylpyridine-3-carboxylic acid
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Overview
Description
3-Pyridinecarboxylicacid, 4-benzoyl- is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.21546 g/mol This compound is a derivative of pyridinecarboxylic acid, where a benzoyl group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylicacid, 4-benzoyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production methods for 3-Pyridinecarboxylicacid, 4-benzoyl- often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylicacid, 4-benzoyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithiums, organomagnesiums, and transition metal catalysts . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridinecarboxylic acids.
Scientific Research Applications
3-Pyridinecarboxylicacid, 4-benzoyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylicacid, 4-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, leading to the formation of different products that exert their effects through distinct mechanisms. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Pyridinecarboxylicacid, 4-benzoyl- include other pyridinecarboxylic acids, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
What sets 3-Pyridinecarboxylicacid, 4-benzoyl- apart from these similar compounds is the presence of the benzoyl group at the fourth position of the pyridine ring
Properties
CAS No. |
74975-25-0 |
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Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
4-benzoylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)10-6-7-14-8-11(10)13(16)17/h1-8H,(H,16,17) |
InChI Key |
XNHHHVALCZHJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
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